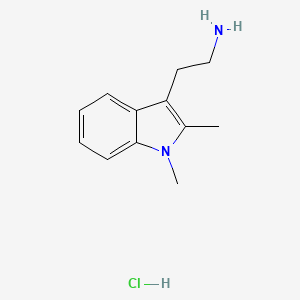

2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride

Description

Methylation of the Indole Ring

The introduction of methyl groups at the 1- and 2-positions of the indole ring (C12H17ClN2) confers steric hindrance, reducing oxidative metabolism by hepatic cytochrome P450 enzymes. This modification also stabilizes the molecule’s planar conformation, facilitating interactions with hydrophobic binding pockets in target proteins such as PPARα and CPT1.

Ethylamine Side Chain Functionalization

The ethylamine moiety (-CH2CH2NH2) serves as a flexible linker, enabling hydrogen bonding with residues in enzyme active sites. In PPARα agonists, this chain aligns with the receptor’s ligand-binding domain, enhancing transcriptional activity by 1.5-fold compared to unmethylated analogs. Protonation of the amine group in physiological conditions further improves solubility, as evidenced by the hydrochloride salt’s logP reduction from 2.01 (free base) to 1.7.

Impact of Hydrochloride Salt Formation

Salt formation increases aqueous solubility (up to 15 mg/mL in water) and thermal stability, with differential scanning calorimetry showing a melting point of 214–216°C. This property is critical for in vivo studies, where rapid dissolution ensures consistent bioavailability.

| Structural Comparison: Parent Compound vs. Hydrochloride Salt | ||

|---|---|---|

| Parameter | 1,2-Dimethyl-1H-indole-3-ethylamine | Hydrochloride Salt |

| Molecular Formula | C12H16N2 | C12H17ClN2 |

| Molecular Weight (g/mol) | 188.27 | 224.73 |

| logP | 2.01 | 1.7 |

| Solubility in Water | Low | High |

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2;/h3-6H,7-8,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEDFSZTTCITBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride typically involves the reaction of 1,2-dimethylindole with ethylamine under specific conditions. The reaction is often carried out in the presence of a base such as lutidine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylamine side chain undergoes nucleophilic substitution under basic conditions. Key reactions include:

The free amine (generated by neutralizing HCl) reacts with alkyl halides or acylating agents to form substituted products. For example, treatment with methyl iodide yields N-methylated derivatives, while acylation produces stable amides .

Reductive Amination

The primary amine participates in reductive amination with carbonyl compounds:

| Carbonyl Source | Reducing Agent | Product | Source |

|---|---|---|---|

| Aldehydes/Ketones | NaBH₃CN or NaBH(OAc)₃ | Secondary or tertiary amines |

This reaction is critical for synthesizing analogs with modified side chains, such as N-ethyl or N-propyl variants .

Indole Ring Reactivity

The dimethylated indole core undergoes electrophilic substitution, though steric hindrance from the 1,2-dimethyl groups limits reactivity at certain positions:

| Reaction Type | Reagents/Conditions | Position Modified | Source |

|---|---|---|---|

| Halogenation | NBS (N-bromosuccinimide), DMF | C-5 or C-6 | |

| Oxidation | KMnO₄ or CrO₃ | Oxidized indole core |

Halogenation typically occurs at the less hindered C-5 or C-6 positions, while oxidation generates hydroxylated or quinone-like derivatives .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound readily undergoes neutralization or exchange reactions:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Neutralization | NaOH (aqueous) | Free base form | |

| Counterion Exchange | KPF₆ or NaBArF₄ | Alternative salts (e.g., PF₆⁻) |

The free base is more reactive in organic solvents, enabling further functionalization .

Heterocycle Formation

The ethylamine side chain facilitates cyclization reactions:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Thiazole Synthesis | CS₂, I₂, DCM | Thiazole-fused indoles | |

| Quinazolinone Formation | Anthranilamide, Al₂O₃ | Indole-quinazolinone hybrids |

For instance, reaction with carbon disulfide and iodine yields thiazole derivatives, highlighting utility in heterocyclic chemistry .

Biological Activity and Functional Implications

While not a direct chemical reaction, the compound’s structure suggests interactions with biological targets:

| Target | Interaction | Potential Effect | Source |

|---|---|---|---|

| Serotonin Receptors | High affinity for 5-HT₁A/5-HT₂A | Neuropharmacological modulation | |

| Enzymatic Inhibition | MAO or CYP450 systems | Altered metabolic pathways |

The dimethyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for various synthetic pathways, making it valuable in the development of new compounds.

Reactivity and Transformations

- The compound can undergo several chemical reactions:

- Oxidation: It can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate.

- Reduction: Reduction reactions can yield amines or alcohols when treated with lithium aluminum hydride.

- Substitution Reactions: Nucleophilic substitutions at the ethylamine moiety can occur, allowing for further functionalization of the compound.

Biological Applications

Antimicrobial and Anticancer Properties

- Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer activities. Research is ongoing to elucidate its mechanism of action and potential therapeutic uses. The indole structure is known for its biological significance, often interacting with various molecular targets in cells.

Mechanism of Action

- The compound's mechanism likely involves binding to specific enzymes or receptors, modulating their activity. This interaction could be pivotal in developing new treatments for infections or cancer .

Medical Applications

Drug Development

- There is ongoing research into the therapeutic potential of this compound in drug development. Its structural properties may lead to the discovery of new pharmaceuticals targeting various diseases. Studies are focusing on its efficacy and safety profiles as potential candidates for clinical use.

Industrial Applications

Production of Dyes and Pigments

- Beyond its applications in research and medicine, this compound may also be utilized in the production of dyes and pigments. The indole derivatives are known for their vibrant colors and stability, making them suitable for industrial applications.

Case Studies

| Study Title | Field | Findings |

|---|---|---|

| Antimicrobial Activity of Indole Derivatives | Microbiology | Demonstrated significant antimicrobial effects against various pathogens. |

| Synthesis of Novel Indole Compounds | Organic Chemistry | Utilized 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine as a precursor for complex molecules. |

| Evaluation of Anticancer Potential | Pharmacology | Showed promising results in inhibiting cancer cell proliferation in vitro. |

Mechanism of Action

The mechanism of action of 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its indole structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and reported biological activities.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Bioactivity

Indole vs. Phenyl/Catechol Systems :

- The indole core in 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine HCl distinguishes it from dopamine (a catechol derivative). Dopamine’s hydroxyl groups enable receptor binding via hydrogen bonding, whereas the methyl-substituted indole in the target compound may prioritize hydrophobic interactions or steric effects .

- In contrast, F12016 () shares the 1,2-dimethylindole moiety but includes an oxoacetamide group, which likely reduces basicity compared to the ethylamine side chain. This modification correlates with its lack of reported activity .

- Aliphatic vs. Aromatic Amines: 2-(tert-Butyloxy)-ethylamine HCl () lacks an aromatic system, emphasizing the role of the indole ring in π-π stacking or receptor binding.

- Complex Cyclohexenyl Derivatives: MCV 4397 (–11) features a cyclohexenyl-methoxyphenyl group instead of an indole.

Physicochemical Properties

Solubility and Stability :

- The hydrochloride salt form of 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine enhances water solubility compared to freebase analogs (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid , ).

- The absence of hydroxyl or carboxylic acid groups (unlike dopamine or indole-3-acetic acid derivatives) may reduce polarity, affecting blood-brain barrier penetration .

- Synthetic Accessibility: The simplicity of the ethylamine side chain (vs.

Pharmacological Gaps and Opportunities

- While dopamine and its analogs are well-studied, indole-based ethylamines like 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine HCl remain underexplored.

Biological Activity

2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride is a synthetic compound featuring an indole structure, which is significant in various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₇ClN₂

- IUPAC Name : 2-(1,2-Dimethyl-1H-indol-3-yl)ethylamine hydrochloride

- CAS Number : 113772-31-9

The compound's hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological studies and potential therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of neurotransmitters such as serotonin and dopamine, potentially influencing mood and anxiety levels .

Neurotransmitter Modulation

Research indicates that this compound may have effects similar to those of other indole derivatives known for their antidepressant and anxiolytic properties. The compound's structural similarities to serotonin suggest it could bind to serotonin receptors .

Antimicrobial and Anticancer Properties

Emerging studies indicate that this compound exhibits antimicrobial and anticancer activities. Its potential use in treating various cancers is particularly noteworthy, as indole derivatives have been shown to possess antitumor effects .

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Potential influence on serotonin and dopamine systems. |

| Antimicrobial | Preliminary findings suggest effectiveness against certain bacterial strains. |

| Anticancer | Investigated for efficacy against various solid tumors, including colon cancer. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-(1-Methyl-1H-indol-3-yl)ethanamine | C₁₁H₁₄N₂ | Lacks dimethyl substitution; studied for similar effects. |

| 5-Hydroxyindoleacetic Acid | C₉H₉NO₄ | Metabolite of serotonin; involved in neurotransmission. |

| 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine | C₁₂H₁₉N₂ | Different methylation pattern; potential neuroactivity. |

This comparison highlights the unique structural features of this compound that may influence its biological effects differently than other indole derivatives.

Q & A

Basic Research Question

- NMR Analysis : Use - and -NMR to confirm substitution patterns on the indole ring and ethylamine chain. Pay attention to methyl group splitting patterns (δ 2.4–2.8 ppm for dimethyl groups) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry via single-crystal X-ray diffraction, ensuring data-to-parameter ratios >15 for reliability .

- Mass Spectrometry : Confirm molecular weight (expected [M+H] ~247.3) using high-resolution ESI-MS .

What are the stability profiles of this compound under varying pH and storage conditions?

Basic Research Question

- pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH 3–6) but degrades in alkaline environments, forming free amine via hydrolysis .

- Thermal Stability : Store at 2–8°C in amber vials to prevent photodegradation. TGA analysis shows decomposition onset at ~180°C .

- Hygroscopicity : Use desiccants (e.g., silica gel) during storage; DVS (dynamic vapor sorption) studies indicate 5% water uptake at 60% RH .

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for receptor binding studies) .

- Batch Analysis : Compare impurity profiles (via LC-MS) across studies; trace dimethylindole byproducts (>0.5%) may antagonize target receptors .

- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to account for potency variability in cell-based assays .

What strategies are effective for studying structure-activity relationships (SAR) of this indole derivative in neurological targets?

Advanced Research Question

- Analog Synthesis : Introduce substituents at the indole 5-position (e.g., methoxy, chloro) to probe steric/electronic effects on dopamine receptor affinity .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) with receptor crystal structures (e.g., 5-HT PDB:6A93) to predict binding modes .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the ethylamine moiety) .

How can researchers mitigate conflicting toxicity data in preclinical studies?

Advanced Research Question

- Metabolite Profiling : Identify reactive intermediates (e.g., N-oxides) via hepatic microsome assays and correlate with in vivo toxicity .

- Species-Specific Effects : Compare CYP450 isoform activity (human vs. rodent) using recombinant enzyme systems to explain differential hepatotoxicity .

- Apoptosis Markers : Quantify caspase-3/7 activation in primary hepatocytes to distinguish direct cytotoxicity from off-target effects .

What analytical methods are recommended for quantifying trace impurities in synthesized batches?

Basic Research Question

- HPLC-UV/DAD : Use a gradient elution (0.1% TFA in acetonitrile/water) with a C18 column; detect impurities at 254 nm (LOD: 0.1% w/w) .

- GC-MS : Analyze volatile byproducts (e.g., residual alkylating agents) with a DB-5MS column and EI ionization .

- ICP-MS : Screen for heavy metal catalysts (Pd, Pt) with detection limits <1 ppb .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- PPE Requirements : Wear N95 masks, nitrile gloves, and chemical-resistant lab coats to prevent inhalation/skin contact .

- Ventilation : Use fume hoods with >0.5 m/s face velocity during weighing and synthesis .

- Spill Management : Neutralize spills with 10% sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.